molecular formula C13H15BrO B8412322 2-Bromo-6-phenyl-cycloheptanone

2-Bromo-6-phenyl-cycloheptanone

Cat. No.: B8412322
M. Wt: 267.16 g/mol
InChI Key: CERICSCKCBQTGV-UHFFFAOYSA-N
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Description

2-Bromo-6-phenyl-cycloheptanone is a bicyclic organic compound featuring a seven-membered cycloheptanone ring substituted with a bromine atom at the 2-position and a phenyl group at the 6-position. The bromine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to steric and electronic effects, influencing its conformational stability and interaction with other molecules.

Properties

Molecular Formula

C13H15BrO

Molecular Weight

267.16 g/mol

IUPAC Name

2-bromo-6-phenylcycloheptan-1-one

InChI

InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-13(12)15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2

InChI Key

CERICSCKCBQTGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C(C1)Br)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structural and synthetic parallels with halogenated aromatic compounds. Below is a detailed analysis based on available data and methodologies:

Structural Analogues: Halogen-Substituted Cyclic Ketones

While 2-Bromo-6-phenyl-cycloheptanone lacks reported crystallographic data, compounds like 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol () offer insights. Key structural differences include:

  • Functional Groups: The title compound is a cycloheptanone, whereas the analogue in is a phenolic Schiff base. The ketone group in cycloheptanone confers distinct reactivity (e.g., nucleophilic additions) compared to the imine and phenol groups in the Schiff base.
  • Halogen Effects : Bromine in the title compound may induce greater steric hindrance and electron-withdrawing effects compared to chlorine in the Schiff base. This impacts bond lengths and intermolecular interactions.

Crystallographic and Computational Insights

Crystallographic tools like SHELX () are critical for structural comparisons. For example:

  • Bond Lengths and Angles : In the Schiff base analogue (), mean σ(C–C) = 0.005 Å, with an R factor of 0.032, indicating high precision. Similar methodologies could be applied to determine the title compound’s geometry.
  • Data-to-Parameter Ratios: reports a ratio of 14.0, suggesting robust structural refinement. Achieving comparable ratios for this compound would require high-quality diffraction data.

Data Table: Key Parameters of Analogous Compounds

Parameter This compound (Hypothetical) 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol ()
Molecular Formula C₁₃H₁₅BrO C₁₃H₈BrCl₂NO
Functional Groups Cycloheptanone, Bromine, Phenyl Phenol, Imine, Bromine, Chlorine
Synthetic Method Friedel-Crafts/Halogenation (Hypothetical) Condensation in Methanol
Crystallographic R Factor N/A 0.032
Data-to-Parameter Ratio N/A 14.0

Research Findings and Limitations

  • Reactivity : The bromine in the title compound likely facilitates nucleophilic substitutions, whereas the Schiff base analogue undergoes tautomerism and coordination chemistry.
  • Structural Stability: The cycloheptanone ring may exhibit chair-like or boat-like conformations, contrasting with the planar aromatic system of the Schiff base.
  • Gaps in Data: Direct experimental data for this compound are absent in the provided evidence. Future studies should employ SHELX-based refinements () or spectroscopic analyses (e.g., NMR, XRD) to resolve its structure and properties.

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